4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine hydrochloride
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Overview
Description
4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine hydrochloride is a synthetic organic compound belonging to the benzoxazine family. This compound is characterized by its unique benzoxazine ring structure, which imparts specific chemical and physical properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of 4-methylphenol with chloroacetyl chloride to form 4-methyl-2-chloroacetylphenol This intermediate is then reacted with ammonia or an amine to induce cyclization, forming the benzoxazine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a precursor for developing new pharmaceuticals.
Industry: It is used in the production of polymers and resins, where its unique ring structure imparts desirable properties.
Mechanism of Action
The mechanism by which 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine hydrochloride exerts its effects involves interaction with specific molecular targets. The benzoxazine ring can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and sometimes covalent bonding, leading to changes in biological pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-5-amine
- 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-8-amine
Uniqueness
Compared to similar compounds, 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-amine hydrochloride is unique due to its specific substitution pattern on the benzoxazine ring. This substitution influences its reactivity, biological activity, and potential applications. The position of the amine group at the 6-position, in particular, can significantly alter its interaction with biological targets compared to other isomers.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
CAS No. |
2408968-39-6 |
---|---|
Molecular Formula |
C9H13ClN2O |
Molecular Weight |
200.7 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.